N-Methyl-4-phenylthiophene-2-carboxamide
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Overview
Description
N-Methyl-4-phenylthiophene-2-carboxamide is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of N-Methyl-4-phenylthiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for synthesizing thiophene derivatives . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.
Chemical Reactions Analysis
N-Methyl-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Methyl-4-phenylthiophene-2-carboxamide has several scientific research applications. In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . Additionally, thiophene derivatives are used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-Methyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to the compound’s therapeutic effects.
Comparison with Similar Compounds
N-Methyl-4-phenylthiophene-2-carboxamide can be compared with other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds share similar structural features but differ in their specific therapeutic applications and pharmacological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting biological activities.
Properties
CAS No. |
62403-31-0 |
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Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H11NOS/c1-13-12(14)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |
InChI Key |
VVZXBUCTKHCOKI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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